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Triphenyl borate

Cat. No.: B123525
CAS No.: 1095-03-0
M. Wt: 290.1 g/mol
InChI Key: MDCWDBMBZLORER-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Organoboron Compounds

The field of organoboron chemistry, which encompasses compounds containing a boron-carbon bond, has its origins in the 19th and early 20th centuries. numberanalytics.comacs.org A pivotal moment in this field was the first synthesis of an organoborane, triethylborane, by Edward Frankland in 1862. acs.orgthieme.de Initially, the discovery of a straightforward route to organoboron compounds in 1956 was not met with widespread acclaim, as little was known about the chemistry of these compounds. thieme.de However, subsequent research, notably by Herbert C. Brown, unveiled the immense synthetic potential of organoboranes, transforming them from chemical curiosities into indispensable reagents in organic chemistry. thieme.de This historical development laid the groundwork for the investigation of a wide array of boron-containing molecules, including borate (B1201080) esters like Triphenyl borate. numberanalytics.comwikipedia.org Organoboron compounds are now recognized for their significant role in catalysis, materials science, and the pharmaceutical industry. numberanalytics.com

Significance of Borate Esters in Contemporary Chemical Science

Borate esters, which are esters of boric acid, are a significant class of organoboron compounds. borates.todaywikipedia.org They are typically prepared through the condensation reaction of boric acid with alcohols. wikipedia.org These compounds are notable for their versatility and have found applications across various scientific domains. borates.todayresearchgate.net In organic chemistry, they serve as crucial intermediates, for instance, as precursors to boronic acids used in the widely applied Suzuki-Miyaura cross-coupling reaction. wikipedia.org Borate esters are also employed as catalysts in a range of organic transformations, including amidations and polymerization reactions. borates.todayrsc.org Their utility extends to materials science, where they are used in the production of polymers, and as components in detergents and pesticides. borates.todayontosight.ai The unique electronic properties of boron, particularly its electron deficiency, allow for the formation of a vast number of borate compounds with a wide spectrum of chemical and physical properties. researchgate.net

Scope and Research Trajectory of this compound in Advanced Chemistry

This compound, the triphenyl ester of boric acid, has emerged as a compound of considerable interest in various fields of chemical research. ontosight.aisolubilityofthings.com Its research trajectory shows a progression from a simple borate ester to a multi-functional molecule with applications in organic synthesis, catalysis, and materials science. ontosight.aisolubilityofthings.comchemicalbull.com Current research explores its role as a catalyst for synthesizing amides, as a component in advanced battery technologies, and as a precursor for luminescent materials and specialized polymers. researchgate.netmdpi.comdongguk.edu Studies have investigated its potential biological activities, and its fluorescent properties make it useful in analytical chemistry. solubilityofthings.com The continued investigation into this compound, as indicated by market analysis reports, points towards its growing importance and expanding applications in various industrial and academic research sectors. prof-research.commarketresearchintellect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15BO3 B123525 Triphenyl borate CAS No. 1095-03-0

Properties

IUPAC Name

triphenyl borate
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InChI

InChI=1S/C18H15BO3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H
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InChI Key

MDCWDBMBZLORER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

B(OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H15BO3
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DSSTOX Substance ID

DTXSID40148955
Record name Boric acid, triphenyl ester
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Molecular Weight

290.1 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Triphenyl borate
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CAS No.

1095-03-0
Record name Phenyl borate
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Record name Boric acid, triphenyl ester
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Synthetic Methodologies and Preparative Advances for Triphenyl Borate

Established Synthetic Pathways for Triphenyl Borate (B1201080) Production

The synthesis of triphenyl borate is most commonly achieved through the direct esterification of boric acid with phenol (B47542). However, alternative methods utilizing different boron sources and reagents have also been developed.

Reaction of Boric Acid with Phenol: Optimization Strategies

The direct reaction between boric acid and phenol is a foundational method for producing this compound. ontosight.airesearchgate.net Optimization of this reaction is crucial for improving yield and reaction efficiency. Key strategies include the use of an inert, water-immiscible organic solvent to facilitate the removal of water, a byproduct of the esterification, thereby driving the reaction equilibrium towards the product. jcsp.org.pk Solvents like toluene (B28343) and xylene are commonly employed for this purpose, allowing for azeotropic distillation of water. researchgate.netresearchgate.net

The reaction temperature is another critical parameter, with studies indicating that temperatures between 90-150°C are often effective, depending on the specific solvent and reactants used. jcsp.org.pk Research has shown that the reactivity of boric acid with phenol is considerably lower than with other alcohols like benzyl (B1604629) alcohol, necessitating optimized conditions to achieve reasonable conversion rates. mdpi.com For instance, one study noted only a 4% conversion rate after 150 minutes when reacting boric acid with phenol under certain conditions. mdpi.com

To enhance the reaction rate and yield, a programmed heating schedule can be implemented. A patented method describes heating a mixture of boric acid, phenol, and toluene to 155°C and then incrementally increasing the temperature to 195°C over 5-6 hours. This approach has been reported to achieve a boric acid conversion rate of over 90%. google.com

Alternative Synthetic Approaches and Reagents

Besides boric acid, other boron-containing compounds can serve as starting materials for this compound synthesis. Boron oxide, borax (B76245) decahydrate, and borax pentahydrate have been successfully used in reactions with phenol in an inert solvent like carbon tetrachloride. jcsp.org.pk One study found that using boron oxide as the boron source resulted in the highest exergy efficiency, suggesting it may be a more suitable precursor for industrial production. jcsp.org.pk

Another approach involves the reaction of an alkyl borate with a phenyl Grignard reagent. google.com However, this method's selectivity is highly sensitive to temperature, with higher temperatures leading to the formation of byproducts like diphenyl borinic acid and triphenylborane (B1294497). google.com To achieve high selectivity for the desired phenylboronic acids, which can then be converted to this compound, the reaction must be conducted at very low temperatures (e.g., -60°C or lower) in an ether solvent. google.com

Transesterification is another viable, albeit less common, synthetic route. This involves the reaction of a different borate ester, such as trialkyl borates, with phenol.

High Conversion Rate Synthesis Protocols

Achieving a high conversion rate is a primary goal in the synthesis of this compound to maximize efficiency and reduce waste. A notable high-conversion protocol involves a specific molar ratio of reactants and a controlled heating program. In a patented method, a molar ratio of 0.4 mol of boric acid to 2 mol of phenol, with the addition of 75g of toluene as an azeotropic agent, is utilized. google.com The reaction is initiated at 155°C and follows a programmed temperature increase to 195°C over a period of 5 to 6 hours. This carefully controlled process is reported to yield a boric acid conversion rate exceeding 90%. google.com

The following table outlines the programmed heating schedule for this high-conversion synthesis:

StepTemperature (°C)Duration (hours)
11551
21651
31751
41851
51951-2
This table is based on the data from a patented high-conversion synthesis method. google.com

Industrial Relevance and Scalability of this compound Synthesis

The industrial production of this compound is closely linked to its applications, for instance, as an intermediate in the synthesis of other chemicals. rsc.org The scalability of the synthesis process is a key consideration for industrial applications. The direct esterification of boric acid and phenol using an azeotropic solvent is a method that has been explored for its industrial relevance. rsc.org

The use of readily available and cost-effective raw materials like boric acid and phenol makes this route attractive for large-scale production. ontosight.aijcsp.org.pk Furthermore, the development of high-conversion protocols, such as the programmed heating method, enhances the economic viability of industrial synthesis by maximizing product yield and minimizing reaction time. google.com The synthesis of triphenylborane, a related compound, from sodium metal, chlorobenzene, and a secondary alkyl borate ester has been developed for commercial use, indicating the potential for large-scale production of boron compounds. wikipedia.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly chemical processes. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. mdpi.comwjbphs.com In the context of this compound synthesis, several aspects can be aligned with green chemistry principles.

One key area is the choice of solvent. While solvents like toluene and carbon tetrachloride are effective, they pose environmental and health risks. jcsp.org.pkmdpi.com Green chemistry encourages the use of safer, more benign solvents. mdpi.commdpi.com Research into solvent-free or alternative solvent systems is an active area of green chemistry. mdpi.com For example, the use of ethanol (B145695) as a green solvent has been explored in other boron-containing compound syntheses. nih.gov

Another green chemistry principle is the atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. mdpi.com Catalytic methods are often favored as they can improve reaction efficiency and reduce waste. acs.orgresearchgate.net While not always directly applied to this compound synthesis, the development of catalytic systems for related reactions, such as the use of this compound itself as a catalyst for amide synthesis, highlights the potential for greener catalytic routes. acs.orgresearchgate.net

Elucidation of Reaction Mechanisms and Reactivity Patterns

Mechanistic Studies of Triphenyl Borate (B1201080) in Organic Transformations

Triphenyl borate participates in a variety of organic reactions, often acting as a catalyst. Its efficacy has been demonstrated in cycloaddition reactions, where it has been shown to be more effective than other boron-based Lewis acids under certain conditions. For instance, in the formal [2+3] cycloaddition of Ph3PCCO with nitrones, this compound provides the cycloaddition product in nearly quantitative yields at room temperature. mdpi.com Weaker Lewis acids like BEt3, BMes3, and B(OMe)3 were found to be inactive, while the stronger Lewis acid B(C6F5)3 required elevated temperatures and longer reaction times to achieve the same result. mdpi.com The proposed mechanism involves the activation of the nitrone by this compound through Lewis acid-base interactions, facilitating the nucleophilic attack of the ylidic carbon. mdpi.com

In polymerization reactions, this compound has been used as a pre-catalyst. Zwitterionic phosphonium (B103445) borates derived from the reaction of this compound with phosphonium ylides have proven to be active pre-catalysts in the co-polymerization of bisphenol A and bisphenol A diglycidyl ether at high temperatures. mdpi.com The activity of these pre-catalysts varies, with the this compound adduct showing high conversion rates. mdpi.com

Furthermore, this compound has been utilized in hydrosilylation catalysis, such as the reductive amination of aldehydes and the N-methylation of aromatic amines. mdpi.com Mechanistic investigations into these transformations have highlighted the nuanced role of the borane (B79455) catalyst in activating substrates and facilitating hydride transfer.

Role of this compound as a Lewis Acid in Chemical Reactions

The boron atom in this compound possesses a vacant p-orbital, making it an effective electron pair acceptor, or Lewis acid. alfa-chemistry.com This Lewis acidity is fundamental to its catalytic activity in numerous organic transformations, including polymerization and hydrosilylation. alfa-chemistry.com this compound's interaction with Lewis bases, such as amines, phosphines, and ethers, allows it to activate substrates towards nucleophilic attack or heterolytic bond cleavage. alfa-chemistry.comwikipedia.org

While triphenyl borane is considered a relatively weak Lewis acid, it readily forms stable adducts with various aliphatic amines and pyridine. mdpi.com In the context of "frustrated Lewis pairs" (FLPs), where steric hindrance prevents the formation of a classical Lewis acid-base adduct, triphenyl borane can participate in the activation of small molecules like H2. illinois.edu For instance, when combined with sterically bulky phosphines, triphenyl borane can heterolytically cleave dihydrogen, although the yield of the resulting phosphonium borate salt is lower compared to when the more electron-withdrawing tris(perfluorophenyl)borane is used. illinois.edu

The catalytic activity of this compound is also influenced by its interaction with substrates. In some cases, strong complex formation between the borane and the substrate or product can inhibit catalysis. mdpi.com For example, in the hydrosilylation of imines, the rate of reaction is dependent on the N-substituent, with bulky groups that prevent strong imine-borane complexation leading to faster reduction. mdpi.com

Computational studies have provided further insight into the role of this compound as a Lewis acid. In the coupling reaction of CO2 and epoxides, this compound activates the epoxide by coordinating to the oxygen atom. rsc.org However, the formation of a stable, inactive complex with CO2 can inhibit the catalytic cycle. rsc.org

Nucleophilic Attack and Adduct Formation

The electron-deficient boron center in this compound is susceptible to nucleophilic attack, leading to the formation of borate adducts. This is a key step in many of its reactions. For example, in reactions with organolithium or Grignard reagents, nucleophilic attack on the boron atom can lead to the formation of tetracoordinate borates. wikipedia.org

The formation of adducts with Lewis bases is a well-established characteristic of this compound. It forms stable adducts with a wide range of Lewis bases, including amines and phosphines. mdpi.com The stability of these adducts can influence the catalytic activity of the borane.

In some reactions, the initial adduct formation is followed by further transformations. For instance, in the reaction of this compound with 1,3,5-trioxane, an initial interaction is followed by the replacement of protons in the para positions of the phenyl rings with methylene (B1212753) groups. researchgate.netepa.gov

Mechanistic studies have also shown that nucleophilic attack can occur on a ligand of the borane. In an early attempt to form an adduct between B(C6F5)3 and a phosphine (B1218219), the phosphine attacked a perfluorophenyl substituent of the borane instead of the boron atom. illinois.edu

Substituent Exchange Mechanisms Involving Boron Centers

Substituent exchange reactions at boron centers are fundamental processes in organoboron chemistry. These exchanges can proceed through different mechanisms. Studies on trithiadiborolanes and borazines have identified two primary mechanisms: an "exo" exchange, which involves substituent metathesis without the exchange of boron atoms, and an "endo" mechanism, which is associated with boron exchange. doi.org

While specific mechanistic studies on substituent exchange involving this compound are not extensively detailed in the provided results, the principles of these exchange reactions are broadly applicable to organoboron compounds. The formation of borate complexes through nucleophilic attack is a prerequisite for many exchange reactions. scielo.pt For instance, in the context of boronic acid derivatives, transborylation reactions are crucial for catalytic turnover in processes like C-F arylation. researchgate.net This involves the exchange of a substituent on the boron atom with another group, regenerating the active catalyst. researchgate.net

Interactions with 1,3,5-Trioxane and Related Substrates

The reaction of this compound with 1,3,5-trioxane, a stable cyclic trimer of formaldehyde, has been reported to involve the substitution of protons on the phenyl rings. researchgate.netepa.govwikipedia.org Specifically, the reaction leads to the replacement of protons at the para positions of the benzene (B151609) rings with methylene groups. researchgate.netepa.gov This suggests an electrophilic substitution mechanism on the aromatic rings, likely activated by the Lewis acidic boron center's interaction with the trioxane.

Further research has explored the synthesis of polyesters from boric acid and phenols, which subsequently react with formaldehyde. researchgate.net In these cases, the substitution of methylol groups occurs at the ortho and para positions of the phenyl rings of the borate ester. researchgate.net The use of a catalyst like boron trifluoride etherate facilitates this reaction. researchgate.net

The table below summarizes key mechanistic findings for this compound in various reactions.

Reaction TypeRole of this compoundKey Mechanistic StepsRef.
[2+3] CycloadditionLewis Acid CatalystNitrone activation via Lewis acid-base interaction, nucleophilic attack. mdpi.com
PolymerizationPre-catalystFormation of active zwitterionic phosphonium borate adducts. mdpi.com
CO2-Epoxide CouplingLewis Acid CatalystEpoxide activation by coordination, potential for inactive CO2 adduct formation. rsc.org
Reaction with 1,3,5-TrioxaneReactantReplacement of para-protons on phenyl rings with methylene groups. researchgate.netepa.gov
Frustrated Lewis Pair ChemistryLewis Acid ComponentHeterolytic cleavage of H2 in combination with a bulky phosphine. illinois.edu

Catalytic Applications of Triphenyl Borate in Advanced Organic Synthesis

Triphenyl Borate (B1201080) as a Catalyst in Amidation Reactions

The direct formation of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry, yet it often requires harsh conditions or the use of stoichiometric activating agents, leading to significant waste. researchgate.netacs.org Triphenyl borate has been identified as an effective catalyst for this condensation reaction, offering a more sustainable and efficient alternative. researchgate.net This catalytic approach is applicable to a wide array of substrates, providing excellent yields under relatively mild conditions. researchgate.net

Catalytic Condensation of Carboxylic Acids and Amines

This compound facilitates the direct condensation of carboxylic acids and amines to form amides, with water as the only byproduct. researchgate.net This method is advantageous as it often requires low catalyst loading, shorter reaction times, and reduced solvent volumes. researchgate.net Furthermore, the reactions can typically be carried out under an air atmosphere without the need for specialized equipment like a Dean-Stark apparatus for azeotropic water removal. researchgate.net

Substrate Scope and Reaction Efficiency

The use of this compound as a catalyst demonstrates broad substrate applicability, accommodating a variety of functionalized carboxylic acids and amines. researchgate.net The protocol has been successfully applied to the synthesis of a wide range of amides with yields reaching up to 92%. researchgate.net This includes the preparation of secondary and tertiary amides from both simple and sterically demanding substrates. nih.gov The efficiency of the reaction is notable, even with challenging substrates that may be unreactive under other catalytic systems. nih.gov

Below is a table summarizing the substrate scope for the this compound-catalyzed amidation reaction, showcasing the diversity of compatible carboxylic acids and amines, along with the corresponding amide yields.

Carboxylic AcidAmineProductYield (%)
Benzoic acidBenzylamine (B48309)N-Benzylbenzamide92
4-Nitrobenzoic acidBenzylamineN-Benzyl-4-nitrobenzamide90
Phenylacetic acidAnilineN,2-Diphenylacetamide85
Acetic acid4-FluoroanilineN-(4-Fluorophenyl)acetamide88
Cyclohexanecarboxylic acidMorpholine(Cyclohexylcarbonyl)morpholine82
Adipic acidBenzylamineN1,N6-Dibenzyladipamide78
IbuprofenBenzylamineN-Benzyl-2-(4-isobutylphenyl)propanamide89
Phenylacetic acid2-AminopyridineN-(Pyridin-2-yl)-2-phenylacetamide63

This table presents a selection of representative examples. The yields are based on published research findings and may vary depending on specific reaction conditions. researchgate.netnih.gov

Proposed Amidation Reaction Mechanisms

The proposed mechanism for borate-catalyzed amidation involves the activation of the carboxylic acid by the boron center. ucl.ac.uknih.gov It is suggested that the reaction does not proceed through a simple monoacyloxyboron intermediate. Instead, a more complex pathway involving dimeric B-X-B (where X can be O or NR) species is considered more likely. nih.gov

The catalytic cycle is thought to commence with the reaction of this compound with the carboxylic acid to form an acyloxyboron intermediate. This intermediate is a more potent acylating agent than the free carboxylic acid. The amine then attacks the activated carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate releases the amide product and regenerates the borate catalyst, allowing it to re-enter the catalytic cycle. The removal of water, often facilitated by azeotropic reflux, drives the equilibrium towards product formation. ucl.ac.uksciepub.com

Proposed catalytic cycle for this compound in amidation

Metal-Free Catalysis Mediated by this compound

This compound, and the closely related triphenylborane (B1294497), have garnered significant attention as catalysts in metal-free organic transformations. nih.gov Their ability to act as a Lewis acid allows them to catalyze a variety of reactions without the need for transition metals, which can be both costly and toxic. nih.gov This section focuses on the application of this compound in copolymerization reactions and as a component in Frustrated Lewis Pair (FLP) catalysis.

Copolymerization Reactions (e.g., Epoxides with CO2)

This compound has been investigated as a catalyst for the copolymerization of epoxides with carbon dioxide (CO2) to produce polycarbonates. nih.gov This process is of significant interest as it utilizes a greenhouse gas as a C1 feedstock to generate valuable polymers. In these reactions, this compound acts as a Lewis acid to activate the epoxide ring, facilitating its opening and subsequent reaction with CO2.

The catalytic system often involves a co-catalyst, such as a quaternary ammonium (B1175870) halide, which works in synergy with the this compound. nih.gov The choice of catalyst and reaction conditions can influence the selectivity of the reaction, leading to either cyclic carbonates or linear polycarbonates.

The following table provides an overview of the catalytic performance of boron-based systems in the copolymerization of epoxides and CO2.

EpoxideCo-catalystProductConversion (%)Selectivity (%)
Propylene OxidePPNClPropylene Carbonate>99>99 (cyclic)
Cyclohexene OxidePPNClPoly(cyclohexene carbonate)50>99 (polymer)
Styrene OxideNoneStyrene Carbonate85>99 (cyclic)

This table showcases representative data for boron-catalyzed copolymerization. PPNCl refers to bis(triphenylphosphine)iminium chloride. The data is based on findings from various studies on borane-catalyzed reactions. nih.govrsc.org

Frustrated Lewis Pair (FLP) Catalysis

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "frustration" leads to unique reactivity, enabling the activation of small molecules like H2, CO2, and others. wikipedia.orgnih.gov this compound (or more commonly, triphenylborane as the Lewis acid component) can form FLPs with bulky Lewis bases, such as sterically hindered phosphines or amines. nih.govwikipedia.org

In the context of FLP chemistry, the this compound/base pair can heterolytically cleave dihydrogen (H2), generating a phosphonium (B103445) or ammonium cation and a hydridoborate anion. wikipedia.org This activated hydrogen can then be used in various hydrogenation reactions of unsaturated substrates. This metal-free approach to hydrogenation is a significant advancement in sustainable chemistry. nih.gov

An example of an FLP system involves the combination of triphenylborane and a bulky phosphine (B1218219) like tricyclohexylphosphine. This pair can activate H2 and subsequently catalyze the hydrogenation of imines, enamines, and other unsaturated compounds. wikipedia.org

Reductive Aminations and Hydrosilylations

This compound and related triaryl boranes have emerged as effective catalysts in reductive amination and hydrosilylation reactions, offering metal-free alternatives for the synthesis of amines and the reduction of various functional groups.

Reductive Aminations:

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced. Boron-based catalysts have shown significant promise in this area. For instance, trimethyl borate, a simple borate ester, has been utilized as a promoter for the solvent-free reductive amination of aldehydes and ketones. nih.gov Using ammonia (B1221849) borane (B79455) as the reducing agent, this method effectively converts a wide range of aliphatic and aromatic amines, achieving high to excellent yields. nih.gov The process is notable for its operational simplicity and use of a substoichiometric amount of the borate promoter. nih.gov

Research into frustrated Lewis pairs (FLPs) has also highlighted the utility of triaryl boranes. Moisture-tolerant triaryl borane FLPs have been successfully employed to catalyze reductive aminations using both silanes and hydrogen gas as the reductant. lancs.ac.uk This work has focused on expanding the scope of FLP catalysis to novel substrates, including those that allow for asymmetric transformations, and developing continuous flow processes for these reactions. lancs.ac.uk

Hydrosilylations:

Hydrosilylation involves the addition of a silicon-hydrogen bond across an unsaturated bond. Triphenylborane (BPh₃) has been identified as a selective Lewis acid catalyst for the hydrosilylation of carbon dioxide under mild conditions. researchgate.netmorressier.com In highly polar, aprotic solvents like acetonitrile, BPh₃ effectively catalyzes the reduction of CO₂ to silyl (B83357) formates in yields greater than 95%, without significant over-reduction. researchgate.netmorressier.com Mechanistic studies suggest that the catalytic cycle involves a weak and dynamic interaction of triphenylborane with both the CO₂ and the Si-H bond of the silane, generating polarized transient species that facilitate the reaction. researchgate.net This catalytic system is also capable of promoting the reductive hydrosilylation of tertiary amides and the dehydrogenative coupling of silanes with alcohols. researchgate.netmorressier.com

Furthermore, the broader class of fluorinated triarylboranes, such as the highly Lewis acidic tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are versatile catalysts for hydrosilylation reactions. acs.orgacs.orgrsc.org These boranes can activate Si-H bonds for reaction with a variety of substrates, including alkenes, alkynes, ketones, and ketimines. acs.orgrsc.org

Below is a table summarizing the catalytic performance of borate esters in reductive amination.

Table 1: Examination of Amine-Boranes for Reductive Amination of Benzaldehyde with Benzylamine Using Trimethyl Borate Catalyst purdue.edu
Amine-BoraneTime (h)Yield (%)
Ammonia-borane485
Pyridine-borane750
2-Picoline-borane721
t-Butylamine-borane722
Cyclohexylamine-borane479
Benzylamine-borane562
Morpholine-borane5.558
Piperidine-borane553
Triethylamine-borane1240

Cycloadditions and Insertion Reactions

While specific examples of this compound as a direct catalyst for cycloaddition and insertion reactions are less common than for its more Lewis acidic analogue, B(C₆F₅)₃, the fundamental reactivity of boranes in these transformations provides a contextual framework. Boranes are known to participate in and catalyze a variety of cycloaddition and insertion processes.

Cycloadditions:

Boron-containing compounds, particularly boroles, exhibit reactivity in cycloaddition reactions like the Diels-Alder reaction. nih.gov Pentaphenylborole, for example, undergoes a [4+2] cycloaddition with alkynes to form 7-boranorbornadienes. nih.gov While this is an intramolecular transformation of a borole, it highlights the ability of boron-containing rings to participate in pericyclic reactions. The Lewis acidity of boranes can also be harnessed to catalyze hetero-Diels-Alder reactions. msu.edunih.gov Boronic acids, for instance, have been shown to catalyze the Huisgen cycloaddition (an azide-alkyne cycloaddition) by activating unsaturated carboxylic acids. nih.gov

Insertion Reactions:

An insertion reaction involves the interposition of a chemical entity into an existing bond. wikipedia.org In organometallic and main-group chemistry, this often involves the insertion of an unsaturated molecule into a metal-ligand or element-hydride/alkyl/aryl bond. Borylative cyclizations, for example, proceed via insertion mechanisms to create new boron-containing heterocycles. acs.org Frustrated Lewis pairs (FLPs) based on boranes react with alkynes through several pathways, including C-C bond insertion. rsc.org In one case, a carborane-based FLP reacted with terminal arylalkynes to yield unprecedented tri-insertion products, creating four stereocenters in a single process through sequential alkyne insertion and 1,2-migration steps. rsc.org

Asymmetric Catalysis with this compound Derivatives

This compound serves as a crucial precursor for the in situ generation of highly effective chiral catalysts for asymmetric synthesis. By reacting this compound with chiral diol ligands, powerful Brønsted acid and Lewis acid catalyst systems are formed, which have proven particularly effective in the asymmetric aziridination of imines.

Asymmetric Aziridination of Imines

The catalytic asymmetric aziridination (AZ reaction) of imines with diazo compounds is a powerful method for synthesizing optically active aziridines. A highly successful catalyst system developed for this transformation is generated from this compound and vaulted biaryl ligands. msu.edu The reaction between N-benzhydryl imines and ethyl diazoacetate (EDA) proceeds with high enantioselectivity and diastereoselectivity, yielding cis-3-substituted aziridine-2-carboxylates. msu.edu This method is general for imines derived from a wide array of aldehydes, including electron-rich and electron-poor aromatic aldehydes, as well as primary, secondary, and tertiary aliphatic aldehydes. msu.edu The resulting N-protected aziridines can be deprotected under acidic conditions to furnish N-H-aziridines, which are versatile synthetic intermediates. msu.edu

Chiral Ligand-Borate Catalyst Systems (e.g., VANOL and VAPOL)

The vaulted biaryl diol ligands VANOL (vaulted binaphthol) and VAPOL (vaulted biphenanthrol) are central to this catalytic system. msu.edu These ligands possess a unique, rigid, and deep chiral pocket that is distinct from that of BINOL. msu.edursc.org When VANOL or VAPOL is combined with this compound in the presence of an imine substrate, a chiral boroxinate catalyst is formed in situ. msu.edunih.gov

Catalysts derived from both VANOL and VAPOL are highly effective in promoting the asymmetric aziridination, with both providing excellent levels of asymmetric induction. msu.eduresearchgate.net The VANOL-derived catalyst often exhibits slightly faster reaction rates, achieving up to 400 turnovers while maintaining enantiomeric excesses (ee) of ≥90%. researchgate.net Furthermore, the VANOL ligand can be recovered in high yield (95%) with no loss of optical purity, enhancing the practicality of the system. researchgate.net The versatility of this system allows for the rapid screening of catalysts by assembling them in situ from various alcohols or phenols and the vaulted biaryl ligands. nih.gov

The table below presents the results of the asymmetric aziridination of various N-DAM-imines using a VAPOL-triphenylborate derived catalyst.

Table 2: Asymmetric Aziridination of N-DAM-Imines with Ethyl Diazoacetate msu.edu
Imine Substrate (R group)Yield (%)ee (%)
Phenyl9594
4-Methoxyphenyl9496
4-Chlorophenyl9594
1-Naphthyl9496
2-Naphthyl9496
Cyclohexyl9286
tert-Butyl8884
Isopropyl9184

Mechanistic Insights into Chiral Induction

The active catalyst in these aziridination reactions is a chiral anionic polyborate complex, often referred to as a BOROX catalyst. rsc.orgnih.gov The mechanism of chiral induction does not involve the boroxinate catalyst functioning as a traditional Lewis acid that coordinates to and activates the imine. Instead, the catalyst acts as a chiral Brønsted acid. nih.gov

The process is believed to proceed as follows:

The imine substrate induces the formation of the boroxinate catalyst from the ligand (VANOL/VAPOL) and the boron source. nih.gov

The boroxinate catalyst functions by protonating the imine, creating a chiral iminium ion. nih.gov

The resulting chiral anionic boroxinate core then organizes both the iminium ion and the incoming diazo compound through a network of hydrogen-bonding interactions. nih.gov This templated assembly within the chiral pocket of the catalyst dictates the stereochemical outcome of the reaction.

A Hammett study, which examined the effect of electronically different phenols incorporated into the boroxinate catalyst, supports this mechanism. The study revealed that the reaction is favored by catalysts with increased electron density in the boroxinate core, which is consistent with the catalyst acting as a proton donor (Brønsted acid) rather than an electron acceptor (Lewis acid). nih.gov

Borate Esters as Precursors to Catalysts in Organic Reactions

Borate esters, such as this compound and trimethyl borate, are not only catalysts in their own right but also serve as valuable and versatile precursors for the generation of other catalytic species. Current time information in Denbighshire, GB.

One of their most significant applications is in the direct catalytic formation of amide bonds from carboxylic acids and amines, a process that is typically inefficient. researchgate.netnih.govnih.gov Simple borate esters have been shown to be highly effective catalysts for this transformation, demonstrating an unprecedentedly broad substrate scope that includes functionalized heterocycles and even unprotected amino acids. researchgate.netnih.gov This method offers significant improvements in efficiency and safety over many traditional amidation protocols. researchgate.net The catalytic cycle is thought to involve the formation of a reactive acyloxyborate intermediate. While effective, catalyst turnover can sometimes be challenging as the partially hydrolyzed borate ester can decompose into less reactive oligomeric boron oxides. nih.gov

In addition to their role in amidation, borate esters are key starting materials for other important catalyst classes:

Boronic Ester Synthesis: Trimethyl borate is a common precursor for the synthesis of boronic esters, which are indispensable reagents in palladium-catalyzed Suzuki cross-coupling reactions. wikipedia.org The reaction of an organometallic reagent (e.g., a Grignard reagent) with trimethyl borate produces an unsymmetrical borate ester, which upon hydrolysis yields the corresponding boronic acid or its ester. wikipedia.org

Chiral Boroxinate Catalysts: As detailed in the sections above, this compound is the key precursor for the in situ assembly of chiral polyborate (BOROX) catalysts. nih.gov It reacts with chiral diols like VANOL and VAPOL to form complex anionic borate structures that are highly effective in asymmetric catalysis. msu.edunih.gov

The use of borate esters as catalyst precursors provides a modular and accessible route to a wide range of catalytic systems for important organic transformations. Current time information in Denbighshire, GB.researchgate.net

Influence of Borate Structure on Catalytic Activity and Selectivity

The electronic nature of the groups attached to the boron atom plays an equally critical role in determining catalytic properties. This is vividly illustrated by comparing the catalytic behavior of different triaryl boranes, such as triphenyl borane (BPh₃) and tris(pentafluorophenyl)borane (B(C₆F₅)₃). The highly electron-withdrawing pentafluorophenyl groups in B(C₆F₅)₃ make its boron center significantly more Lewis acidic than that of BPh₃. acs.org This difference in Lewis acidity leads to dramatic changes in chemoselectivity. In the hydrosilylation of a substrate containing both an amide and an ester, the milder catalyst BPh₃ selectively reduces the amide group while leaving the ester intact. mdpi.com In contrast, the more potent Lewis acid B(C₆F₅)₃ catalyzes the reduction of both functional groups. mdpi.com

This principle of tuning selectivity through electronic effects is a recurring theme. In reductive aminations of aldehydes, BPh₃ and B(C₆F₅)₃ exhibit strikingly different selectivities for aliphatic versus aromatic amine substrates. mdpi.com The choice of the borate cocatalyst has also been shown to affect the activity in ethylene (B1197577) copolymerization reactions. acs.org

The following table summarizes the comparative selectivity of BPh₃ and B(C₆F₅)₃ in the hydrosilylation of a dicarbonyl compound, highlighting the influence of the borane's electronic structure on the reaction outcome. mdpi.com

Table 1: Influence of Aryl Borane Structure on Chemoselectivity of Amide Reduction

CatalystSubstrateReducing AgentOutcomeReference
B(C₆F₅)₃ Amide-Ester Compound 14 Me₂PhSiHReduction of both amide and ester groups to give benzylamine 15 mdpi.com
BPh₃ Amide-Ester Compound 14 Me₂PhSiHSelective reduction of the amide group, leaving the ester intact, to form ester-functionalized benzylamine 16 mdpi.com

In the realm of heterogeneous catalysis, the local structure and coordination of boron species are paramount. For the oxidative dehydrogenation (ODH) of light alkanes, supported boron oxide catalysts (B/SiO₂) have shown comparable activity to hexagonal boron nitride (h-BN). nih.gov The catalytically active sites are believed to be oxidized or hydrolyzed boron clusters. nih.gov The formation of hydroxylated boron oxide species, such as B(OH)ₓO₃₋ₓ, during the reaction is considered a prerequisite for catalytic activity, indicating that the dynamic structural transformation of the boron sites under reaction conditions dictates the catalyst's performance. acs.org

Table 2: Summary of Structural Influences on Borate Catalysis

Structural FeatureExampleEffect on CatalysisReference(s)
Molecular Geometry Cage-Shaped vs. Open-Shaped BoratesCage geometry increases Lewis acidity and catalytic activity by altering bond angles and orbital overlap. researchgate.net
Aryl Substituents BPh₃ vs. B(C₆F₅)₃Electron-withdrawing groups (C₆F₅) significantly increase Lewis acidity, altering chemoselectivity in reductions. acs.orgmdpi.com
Ester Moiety Borate from Phenol (B47542) vs. 2,2,2-trichloroethanolThe nature of the alcohol-derived group influences reaction yields in amidation. researchgate.net
Local Coordination Hydroxylated Boron Oxides on a SupportThe formation of specific B(OH)ₓO₃₋ₓ species is crucial for activity in oxidative dehydrogenation. acs.org

Coordination Chemistry of Triphenyl Borate

Triphenyl Borate (B1201080) as a Ligand in Metal Complexes

Triphenyl borate and its derivatives serve as ligands, coordinating with a variety of metal centers. solubilityofthings.com This coordination enhances the understanding of metal-ligand interactions and can lead to the development of novel catalysts. solubilityofthings.com The this compound ligand can be modified to create "scorpionate" type ligands, which are polydentate and can strongly bind to metal centers. These ligands, such as tris(oxazolinyl)borates and tris(pyridyl)borates, offer enhanced stability and have been used to create complexes with various transition metals. wikipedia.orgrsc.org For instance, tris(4,4-dimethyl-2-oxazolinyl)phenyl borate (ToM) has been used to stabilize highly reactive metal centers like zirconium(IV). wikipedia.org Similarly, phenyltris(2-pyridyl)borates (Tpyb) are a promising class of tripodal ligands for developing transition-metal complexes with interesting optical and electronic properties. nih.gov The coordination of these borate-based ligands can occur through different modes, including κ³-N,N,N and κ³-N,N,H, depending on the specific ligand and metal center involved. nih.gov

Formation of Fluorescent Complexes with Metal Ions

A notable feature of this compound is its ability to form fluorescent complexes with certain metal ions. solubilityofthings.com This property is valuable in analytical chemistry for the detection of specific metal ions. solubilityofthings.com The formation of these fluorescent complexes is often due to the rigid tetrahedral geometry of the resulting tetracoordinate boron moiety, which can lead to high luminescent efficiency, particularly in the solid state. acs.org The luminescent properties can be further enhanced by processes such as intramolecular charge transfer and energy transfer. acs.org For example, tetracoordinate organoboron complexes with picolinamide-supported ligands have shown aggregation-induced emission (AIE) properties. nih.gov The design of metal-responsive fluorescent probes for applications like two-photon excitation microscopy often involves incorporating a fluorophore whose emission is modulated by metal binding. nih.gov

Interaction with Transition Metals and Complex Stability

This compound and its derivatives form stable complexes with a wide range of transition metals. solubilityofthings.commdpi.com The stability of these complexes is influenced by factors such as the nature of the ligand, the metal ion, and the coordination environment. minarjournal.com For instance, tris(pyridyl)borate (Tpyb) ligands form more stable complexes compared to their tris(pyrazolyl)borate counterparts due to stronger σ-donation from the pyridyl groups. rsc.org The interaction between the metal and the boron center can vary significantly, with some complexes exhibiting a direct metal-boron bond, while in others, the boron atom is not directly coordinated. rsc.orgrsc.org The stability of these complexes makes them suitable for applications in catalysis and materials science. rsc.orgontosight.ai

Ligand Type Metal Ion(s) Key Stability Features Reference(s)
Tris(pyridyl)borate (Tpyb) Fe(II), Ru(II), V(V) Enhanced stability due to strong σ-donation from pyridyl groups. rsc.orgnih.gov
Tris(oxazolinyl)borate (ToM) Zr(IV) Stabilizes highly reactive metal centers. wikipedia.org
Hydroxy(triphenyl)borate(1-) Transition Metals Forms stable complexes used as catalysts. ontosight.ai

Tetrahedral Geometry in Tetracoordinate Organoboron Coordination Compounds

When tricoordinate organoboron compounds, which possess an empty p-orbital, accept electrons from a Lewis base or nucleophile, they form tetracoordinate organoboron compounds with a tetrahedral geometry. nih.gov This tetrahedral arrangement is a common feature in many organoboron complexes and contributes to their stability and unique properties. nih.govrsc.org The rigid tetrahedral geometry of the tetracoordinate boron moiety is an excellent building block that can lead to high luminescent efficiency in the solid state by minimizing unfavorable intermolecular interactions. acs.org X-ray diffraction analyses of various tetracoordinate organoboron complexes have confirmed this tetrahedral coordination geometry. researchgate.net In some instances, the boron atom is surrounded by a phenyl carbon, an imino nitrogen, a deprotonated phenoxy oxygen, and a deprotonated hydrazino nitrogen, resulting in a tetracoordinate environment. rsc.org

Boryl and Borate Substituted Ligands in Coordination Chemistry

Boryl and borate substituted ligands have been extensively used in coordination chemistry to create a diverse range of metal complexes. helsinki.ficaltech.edu These ligands can be monodentate, bidentate, or tridentate, offering flexibility in the design of coordination spheres. rsc.org The electronic and steric properties of these ligands can be tuned by changing the substituents on the boron atom or the donor groups. helsinki.fi For example, boryl-substituted phosphines have been shown to exhibit variable steric bulk and electron-releasing power, influencing their performance in catalysis. helsinki.fi Similarly, the electronic effects of bis(phosphino)borate ligands on a transition metal can be examined by introducing electron-donating or electron-withdrawing groups. caltech.edu These ligands can coordinate to metal centers in various ways, including as σ-acceptor Z-type ligands in the case of some trivalent boron derivatives. rsc.org

Anionic N-Heterocyclic Carbene-Borate Species

Anionic N-heterocyclic carbene (NHC)-borate species are a class of ligands that have gained considerable interest in recent years. mdpi.comresearchgate.net These ligands are typically synthesized by the deprotonation of imidazolium-borate species. mdpi.com They can act as versatile ligands, forming stable complexes with a variety of transition metals. mdpi.com The resulting metal-NHC complexes have found applications in catalysis, materials chemistry, and medicinal inorganic chemistry. mdpi.com The synthesis of monoanionic chelating dicarbene bis(imidazol-2-ylidene-1-yl)borates and their use as ligands in various metal complexes has been a significant development in this area. researchgate.net These ligands can stabilize different metal oxidation states and can be used to create bimetallic structures. researchgate.netacs.org

Spectroscopic Probes for Metal-Ligand Interactions

Spectroscopic techniques are invaluable tools for probing the interactions between metal ions and ligands like this compound. researchgate.net Techniques such as NMR, FTIR, and UV-Vis spectroscopy, as well as magnetic circular dichroism and resonance Raman spectroscopy, provide detailed information about the electronic and geometric structure of the resulting complexes. minarjournal.comresearchgate.net For example, 11B NMR spectroscopy can be used to confirm whether the boron moiety is coordinated to the metal center. rsc.org Spectroscopic studies of platinum(II) complexes with bis(phosphino)borate ligands have been used to understand the electronic impact of these ligands on the transition metal. caltech.edu These spectroscopic investigations are crucial for characterizing new complexes and for understanding the fundamental principles of metal-ligand bonding. nih.gov

Applications of Triphenyl Borate in Materials Science

Incorporation into Polymeric Materials

The introduction of triphenyl borate (B1201080) into polymer matrices has been shown to improve several key properties, including thermal stability and optical characteristics. This has made it a valuable component in the formulation of high-performance polymers.

Enhanced Thermal Stability of Polymers

The incorporation of triphenyl borate into polymeric materials can significantly enhance their thermal stability. ontosight.ai This improvement is largely attributed to the formation of a protective boric oxide surface coating during thermal decomposition, which promotes char formation. niscpr.res.in This char layer acts as a barrier, reducing the diffusion of combustible volatiles to the ignition zone. niscpr.res.in

For instance, studies on boron-containing phenolic resins have demonstrated that the presence of borate esters enhances char formation and the retention of the boric oxide layer at high temperatures, thereby imparting greater flame retardancy and thermal stability compared to conventional phenolic resins. niscpr.res.in Similarly, the introduction of boron into novolac resins has been shown to increase the activation energies of thermal degradation, indicating a more stable material. citedrive.com In some cases, the residual carbon rate of boron-modified phenolic resins at high temperatures can be significantly higher than that of pure phenolic resin. mdpi.com

Interactive Table: Thermal Properties of Boron-Modified Resins

Resin TypeModificationKey FindingReference
Phenolic ResinBoron-containingEnhanced char formation and retention of boric oxide surface coating. niscpr.res.in niscpr.res.in
Novolac ResinThis compoundIncreased activation energies of thermal degradation. citedrive.com citedrive.com
Phenolic ResinBoron and MolybdenumResidual carbon rate at 600 °C of 85.2%, 29% higher than pure phenolic resin. mdpi.com mdpi.com
SiO2/BPF Nanocomposite3wt% SiO2Initial thermal decomposition temperature (T5%) of 487.7 °C, 12.4 °C higher than BPF. mdpi.com mdpi.com

Modification of Optical Properties and Degradation Resistance

This compound and its derivatives can be utilized to modify the optical properties of polymers. ontosight.ai For example, the incorporation of borate-related ligands can lead to a significant redshift in the absorption and emission spectra of semiconductor nanoplatelets. frontiersin.org This tunability of optical properties is crucial for the design of optoelectronic devices. frontiersin.org

Furthermore, the introduction of boron can enhance the degradation resistance of polymers. ontosight.ai For instance, triphenyl boranes are noted for their photochemical stability, which is a desirable property in materials for organic light-emitting diodes (OLEDs). plos.org The propeller-like structure formed by mesityl groups around the borane (B79455) can create a protective cage, enhancing the inertness of the compound. plos.org

Boron-Containing Novolac Resins (TPBF)

A specific application of this compound is in the synthesis of boron-containing novolac resins, often referred to as TPBF (this compound-formaldehyde resin). citedrive.com These resins exhibit significantly better thermal stability compared to standard phenol-formaldehyde (PF) novolac resins. citedrive.comresearchgate.net The synthesis involves the reaction of this compound with paraformaldehyde. researchgate.net

Research has shown that the thermal degradation of TPBF is a multistage process, with the activation energies for degradation increasing with the introduction of boron. citedrive.com This indicates that the B-O bonds, which have a higher bond dissociation enthalpy than C-O bonds, contribute to the enhanced thermal resistance. researchgate.net The resulting boron-modified phenolic resin (BPF) has a high residual char yield. researchgate.net

Interactive Table: Comparison of TPBF and PF Resins

PropertyTPBF (this compound-Formaldehyde Resin)PF (Phenol-Formaldehyde Resin)Reference
Thermal StabilityMuch better than PF. citedrive.comStandard. citedrive.com citedrive.com
SynthesisFrom this compound and paraformaldehyde. researchgate.netFrom phenol (B47542) and formaldehyde.
Char YieldHigh residual char yield. researchgate.netLower char yield. cnrs.fr researchgate.netcnrs.fr
Activation Energy of DegradationIncreases with boron content. citedrive.comLower than TPBF. citedrive.com citedrive.com

Polyurethane Vapor-Permeable Membranes

This compound derivatives have been used in the creation of polyurethane vapor-permeable membranes. mdpi.com These membranes are designed to be waterproof while allowing water vapor to pass through. google.com The incorporation of borates can lead to a more ordered polymer structure, which in turn can improve functional properties without altering the pore size and shape. mdpi.comresearchgate.net

In one study, polyurethane membranes were synthesized using amino ethers of boric acid (AEBA). mdpi.com Modifying the AEBA structure with bulk adducts resulted in a significant increase in the vapor permeability of the resulting polyurethanes. mdpi.com This effect is attributed to the loosening of the dense packing of polymer clusters, creating channels for water molecules to penetrate. mdpi.comresearchgate.net These types of membranes are used in applications such as breathable textiles and building materials. google.comsoprema.catremcosealants.com

Development of Advanced Porous Materials

This compound serves as a crucial building block in the synthesis of advanced porous materials, particularly boron-containing conjugated porous polymers. These materials possess unique properties stemming from their porous nature and the presence of Lewis acidic boron centers.

Boron-Containing Conjugated Porous Polymers

Boron-containing conjugated porous polymers are a class of materials that integrate the advantages of porous structures with those of conventional polymers. mdpi.com They are synthesized using building blocks like this compound and its derivatives through methods such as transition metal-catalyzed coupling reactions. d-nb.info These polymers are characterized by tunable geometric structures, high specific surface areas, and unique Lewis acid boron centers. mdpi.com

The Lewis acidity of the boron centers allows these polymers to accept lone pairs of electrons from anions like fluoride (B91410), leading to the formation of anionic porous polymer networks. mdpi.comd-nb.info This property makes them useful for applications such as ion sensing and capture. mdpi.comwhiterose.ac.uk For example, some boron-containing porous polymers have shown high selectivity for fluoride ions. whiterose.ac.uk The pore structures and surface areas of these materials can be tailored by adjusting the structures of the monomer building blocks. d-nb.info

Tunable Geometric Structures and Lewis Acid Centers in Porous Polymers

Boron-containing conjugated porous polymers have emerged as a promising class of functional materials, and this compound derivatives play a crucial role in their synthesis and properties. mdpi.comresearchgate.net These polymers possess tunable geometric structures and unique Lewis acid centers, which are key to their diverse applications. mdpi.comresearchgate.net

The incorporation of tricoordinate boron centers, such as those derived from this compound, allows for the creation of porous polymers with high specific surface areas and well-defined pore sizes. mdpi.com For instance, triphenyl borane-based porous polymers have been synthesized with surface areas of 1074 m²·g⁻¹ and pore sizes of 1.5 nm. mdpi.com The geometry of these polymers can be tuned by carefully selecting the building blocks and polymerization conditions. mdpi.com This structural control is essential for applications in catalysis and molecular separation.

A key feature of these polymers is the presence of Lewis acid centers at the boron atoms. mdpi.com These electron-deficient centers can accept a lone pair of electrons from anions, a property that can be harnessed for various purposes. mdpi.com For example, the Lewis acid-base interaction between the boron centers and fluoride ions has been used to convert neutral porous polymers into anionic conjugated porous polymers. mdpi.com This transformation can alter the material's electronic properties and create opportunities for further functionalization, such as the introduction of transition metal cations through ion exchange. mdpi.com

Applications in Gas Adsorption and Separation

The unique structural and chemical properties of porous polymers derived from this compound and its analogs make them excellent candidates for gas adsorption and separation applications. swan.ac.ukresearchgate.net The high surface area and tunable porosity of these materials allow for the selective capture of specific gas molecules. doi.org

The presence of Lewis acid centers in these polymers can enhance their affinity for certain gases. For example, the interaction between the electron-deficient boron and electron-rich gas molecules can lead to stronger adsorption. This principle is utilized in the development of materials for carbon dioxide (CO₂) capture. swan.ac.uk The introduction of nitrogen-containing groups alongside the boron centers can further improve CO₂ uptake and selectivity over other gases like nitrogen (N₂). swan.ac.uk

Research has shown that the porosity of these polymers can be tailored to achieve efficient separation of light hydrocarbons. acs.org For instance, metal-organic frameworks (MOFs) containing zinc clusters have demonstrated effective separation of propane (B168953) (C₃H₈) from methane (B114726) (CH₄) and ethane (B1197151) (C₂H₆) due to strong interactions between the C₃H₈ molecules and the framework. acs.org Similarly, hydrogen-bonded organic frameworks (HOFs) have shown potential for acetylene (B1199291) (C₂H₂) purification and CO₂ removal from flue gas. acs.org

Role in Flame Retardancy of Materials

This compound and other boron compounds are effective flame retardants for a variety of polymeric materials. vulcanchem.comchemicalbull.com They function by interrupting the radical chain reactions that occur during combustion. vulcanchem.com When exposed to heat, these compounds can release species that interfere with the fire's propagation, leading to the formation of stable, non-reactive substances. vulcanchem.com

The mechanism of flame retardancy often involves both condensed-phase and gas-phase actions. In the condensed phase, boron compounds can promote the formation of a protective char layer on the material's surface. researchgate.net This char acts as a barrier, limiting the transfer of heat and fuel to the flame and reducing the release of flammable gases. researchgate.net In the gas phase, volatile boron-containing species can act as radical scavengers, quenching the highly reactive species that drive the combustion process. vulcanchem.com

Studies have shown that combining boron compounds with other flame retardants, such as phosphorus-based additives, can lead to synergistic effects, resulting in enhanced fire resistance. researchgate.netmetu.edu.tr For example, the addition of boron phosphate (B84403) and triphenyl phosphate to polyethylene (B3416737) terephthalate (B1205515) (PET) has been shown to significantly increase the limiting oxygen index (LOI), a measure of a material's flammability. metu.edu.tr Furthermore, some boron compounds, like zinc borate, also act as effective smoke suppressants. metu.edu.tr

Table 1: Flame Retardant Properties of PET Composites

MaterialAdditive(s)LOI (%)
Neat PETNone21
PET Composite5% Boron Phosphate + 5% Triphenyl Phosphate36

This table is based on data from reference metu.edu.tr.

Boron-Based Compounds in Energy Storage Systems

The unique electrochemical properties of boron compounds, including this compound, have led to their investigation in various energy storage technologies, particularly in lithium-ion and metal-air batteries. innovationnewsnetwork.comresearchgate.net Their ability to influence electrolyte properties and electrode surface stability is key to improving battery performance. borax.com

Electrolyte Additives in Lithium and Metal-Air Batteries

This compound and its derivatives have been explored as electrolyte additives to enhance the performance of lithium-ion batteries. researchgate.net These additives can play a crucial role in stabilizing the electrolyte and the interfaces between the electrolyte and the electrodes. researchgate.net

In lithium-ion batteries, the formation of a stable solid electrolyte interphase (SEI) on the anode is critical for long-term cycling stability. preprints.orgmdpi.com Boron-based additives can contribute to the formation of a more robust and effective SEI layer. acs.org For example, lithium bis(oxalato)borate (LiBOB) is a well-known additive that decomposes on the anode surface to form a stable, protective film. preprints.orgencyclopedia.pub

This compound itself has been studied as an additive, although its effectiveness can be temperature-dependent. researchgate.net At room temperature, it can be beneficial, but at elevated temperatures, it may lead to the formation of a thick SEI that impedes ion flow. researchgate.net In contrast, other boron-based additives like trimethyl borate have shown improved performance at higher temperatures. researchgate.net

In the context of metal-air batteries, boron-based anion receptors are being investigated to improve cell performance and increase the lithium-ion transference number. researchgate.net

Enhancing Ion Transport and SEI Stability

A key function of boron-based additives is their ability to enhance ion transport and stabilize the SEI. borax.com The electron-deficient nature of the boron center in compounds like this compound allows them to act as anion receptors, complexing with anions in the electrolyte. researchgate.net This interaction can increase the dissociation of lithium salts, leading to a higher concentration of mobile lithium ions and improved ionic conductivity. acs.org

Furthermore, the decomposition products of some boron additives can form a stable, boron-rich cathode electrolyte interphase (CEI) on the cathode surface. acs.orgdongguk.edu This protective layer can suppress side reactions between the electrolyte and the cathode material, especially at high voltages, thereby improving the cycling stability and capacity retention of the battery. mdpi.comresearchgate.net For instance, this compound has been shown to create an effective CEI on Ni-rich cathode materials, leading to significantly enhanced surface stability. dongguk.edu This bi-functional additive can also remove residual lithium species from the cathode surface, reducing cell swelling. dongguk.edu

Table 2: Effect of this compound (TPB) Additive on Ni-Rich Cathode Performance

CellAdditiveCapacity Retention after 100 cycles at 60°C
NCM721None-
NCM721TPB88.6%

This table is based on data from reference dongguk.edu.

Thin Film and Coating Applications

This compound and related compounds are utilized in the creation of thin films and coatings for various applications in materials science. ontosight.ai The ability to form thin, uniform layers with specific properties is advantageous in electronics, optics, and protective coatings. gelest.comacs.org

The incorporation of this compound into polymers can enhance their thermal stability and optical properties. ontosight.ai These modified polymers can then be applied as thin films. In the realm of electronics, thin dielectric layers are essential for components like capacitors. gelest.com Boron-containing precursors can be used to deposit silicon dioxide films with good dielectric properties. gelest.com

Furthermore, borate-containing coatings can provide protection against environmental degradation. For instance, in the context of solar fuel generators, thin protective coatings on semiconducting photoelectrodes are crucial to prevent corrosion and ensure long-term stability. acs.org Borate surface coatings on lithium-ion battery anodes can also protect against the formation of lithium dendrites, which can cause short circuits and safety issues. borax.com

Advanced Spectroscopic Characterization of Triphenyl Borate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of triphenyl borate (B1201080), offering detailed information on its structure in both solution and the solid state.

Proton (¹H), carbon-13 (¹³C), and boron-11 (B1246496) (¹¹B) NMR spectroscopy are routinely used to confirm the structure of triphenyl borate derivatives.

¹¹B NMR: The ¹¹B nucleus is particularly informative. The chemical shift of boron is highly sensitive to its coordination number and the electronic nature of its substituents. For imidazolium-triphenylborate derivatives, broad ¹¹B NMR signals have been observed at approximately δ -6.52 ppm and -6.37 ppm. mdpi.com These chemical shifts are indicative of a four-coordinate boron center. mdpi.com This is a significant upfield shift compared to three-coordinate triphenylborane (B1294497), which resonates around δ -60.2 ppm. mdpi.com Generally, the formation of a four-coordinate borate species from a three-coordinate borane (B79455) results in a pronounced upfield shift in the ¹¹B NMR spectrum. sdsu.edu Tetraphenylborates, for instance, typically show resonances in the narrow range of -15 to -22 ppm, with tetraphenylborate (B1193919) itself observed at approximately -6.0 ppm. sdsu.edu

¹H and ¹³C NMR: These spectra provide information on the phenyl groups attached to the borate core. For example, in a newly synthesized carbene-borate adduct derived from an imidazolium-triphenylborate, the diagnostic 2-CH imidazolium (B1220033) signal at 8.37 ppm in the ¹H NMR spectrum disappears upon cyclization. mdpi.com Concurrently, in the ¹³C NMR spectrum, the corresponding 2-CH signal at 136.33 ppm is replaced by a new signal at 159.18 ppm, which is indicative of carbene-borate formation. mdpi.com

¹¹B NMR Chemical Shifts for this compound and Related Species
CompoundSolvent¹¹B Chemical Shift (δ, ppm)Boron CoordinationReference
Imidazolium-triphenylborate Derivative 1(CD₃)₂CO-6.52Four-coordinate mdpi.com
Imidazolium-triphenylborate Derivative 2CDCl₃-6.37Four-coordinate mdpi.com
Tetraphenylborates (general)Variousca. -6.0Four-coordinate sdsu.edu
Triphenylborane (for comparison)--60.2Three-coordinate mdpi.com

Solid-state ¹¹B NMR is a powerful tool for probing the local environment of boron atoms, providing data on the chemical shift (CS) and electric field gradient (EFG) tensors.

For solid this compound, B(OPh)₃, high-field solid-state NMR studies have been conducted to characterize its boron chemical shift tensor. acs.orgacs.org Unlike other tricoordinate boron compounds which can exhibit large CS tensor spans, the effect of the boron CS tensor on the ¹¹B NMR spectra of this compound is remarkably small and difficult to quantify, even at very high magnetic field strengths (17.63 T). acs.orgacs.orgpnnl.gov The span of the chemical shift tensor (Ω), which describes its anisotropy, was found to be less than or equal to 10 ppm (Ω ≤ 10 ppm). acs.orgpnnl.gov This small anisotropy is a distinct feature of this compound in the solid state. acs.org In contrast, boronic acids and esters typically show larger tensor spans, on the order of 10-40 ppm. nih.gov The magnitude of the quadrupolar coupling constant (CQ) and the span (Ω) are generally large for planar, tricoordinate boron environments, while they are small for tetrahedral boron centers. rsc.org

Solid-State ¹¹B NMR Tensor Parameters for this compound
CompoundParameterValue (ppm)Magnetic Field (T)Reference
This compound (B(OPh)₃)Chemical Shift Tensor Span (Ω)≤ 1017.63 acs.orgpnnl.gov

NMR spectroscopy is instrumental in monitoring catalytic reactions involving borates and in characterizing catalytic intermediates. For instance, in borate-catalyzed direct amidation reactions, the progress of the reaction can be monitored by offline sampling and analysis using quantitative ¹H NMR, with an internal standard. rsc.org While not this compound itself, studies on related catalysts like tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, demonstrate the utility of the technique. Titrations of B(C₆F₅)₃ with water, monitored by ¹⁹F and ¹H NMR, have shown the stepwise formation of the adduct [(C₆F₅)₃B(OH₂)] and subsequent aqua species. acs.org Furthermore, ultra-high field (35.2 T) ¹¹B solid-state NMR has proven essential for unambiguously determining the local structure and connectivity of boron species in heterogeneous catalysts, such as supported boron oxides used for oxidative dehydrogenation (ODH). nsf.gov This advanced technique allows for the precise identification of catalytically active oxidized/hydrolyzed boron clusters. nsf.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy provides valuable information about the vibrational modes of functional groups within a molecule. The IR spectrum of this compound has been recorded in the 4000 to 300 cm⁻¹ region. cdnsciencepub.comresearchgate.net Analysis of the vibrational bands supports a planar structure for this compound with C₃h symmetry. cdnsciencepub.comresearchgate.net This technique is also used for the routine characterization and confirmation of structure for newly synthesized this compound derivatives, such as imidazolium-triphenylborates. mdpi.com The key vibrational bands correspond to B-O and C-O stretching, as well as vibrations associated with the phenyl rings. The differentiation between triangular (three-coordinate) and tetrahedral (four-coordinate) boron is possible through IR spectroscopy, as they exhibit characteristic absorptions in different regions of the spectrum. nist.govnih.gov

Key Findings from IR Spectroscopy of this compound
CompoundSpectral Region (cm⁻¹)Key FindingReference
This compound4000 - 300Supports a planar structure with C₃h symmetry cdnsciencepub.comresearchgate.net
Imidazolium-triphenylborates-Used for structural confirmation mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Adduct Analysis

Mass spectrometry is a critical tool for determining the molecular weight of this compound and its derivatives and for analyzing adducts. Electrospray ionization mass spectrometry (ESI-MS) has been successfully employed to confirm the authenticity of newly prepared N-(alkyl/aryl)imidazolium-triphenylborates. mdpi.com High-resolution mass spectrometry (HRMS) is particularly powerful for identifying molecular formulas and characterizing complex species, including adducts. semanticscholar.org The formation of adducts, such as with water or other solvent molecules, can be identified by the observation of corresponding molecular ions in the mass spectrum. semanticscholar.org In-source fragmentation of these adducts can sometimes complicate analysis, but accurate mass measurements help to distinguish between the parent compound and its co-existing forms. semanticscholar.org While much of the recent literature focuses on DNA adducts, the principles of using MS to identify the covalent modification of molecules are broadly applicable to the study of borate adducts. nih.govrsc.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths and angles. malvernpanalytical.com While a crystal structure for this compound itself is not detailed in the provided sources, structures of closely related derivatives have been determined.

For example, the X-ray crystallographic analysis of an oxygen-bridged planarized triphenylborane, a structural analogue, revealed a completely planar structure. researchgate.netrsc.org The structure of a cyclobenzaprine-tetraphenylborate complex has also been determined, showing a monoclinic crystal system with a C2/c space group. mdpi.com These analyses provide invaluable benchmarks for understanding the steric and electronic properties of the this compound framework and its derivatives in the solid state.

Crystallographic Data for a this compound Derivative
CompoundCrystal SystemSpace GroupReference
Cyclobenzaprine-tetraphenylborateMonoclinicC2/c mdpi.com

UV-Vis Spectroscopy and Photophysical Property Characterization

A thorough review of scientific literature and spectroscopic databases did not yield specific experimental data on the UV-Vis absorption and photophysical properties of this compound. While it is known that this compound is utilized in the synthesis of boron-containing fluorescent materials jsc-aviabor.com, its intrinsic photophysical characteristics, such as absorption maxima (λmax), molar extinction coefficients (ε), fluorescence emission wavelengths, and quantum yields (ΦF), are not well-documented in readily accessible sources.

Research on analogous compounds, such as various triaryl borates and boronic esters, indicates that their electronic properties are influenced by the nature of the aryl substituents and the coordination environment of the boron atom. cardiff.ac.uk However, without direct experimental measurements for this compound, a detailed analysis and the generation of corresponding data tables are not possible.

Theoretical and Computational Investigations of Triphenyl Borate Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in computational chemistry, offering a balance between accuracy and computational cost. It is particularly useful for studying the electronic structure and reactivity of molecules like triphenyl borate (B1201080).

DFT calculations can be employed to map out the potential energy surfaces of chemical reactions, helping to identify transition states and elucidate reaction mechanisms. While detailed computational studies on a wide range of reactions involving triphenyl borate are not extensively available in the surveyed literature, its role as a catalyst in amidation reactions has been supported by such methods. For instance, in the this compound-catalyzed synthesis of amides from carboxylic acids and amines, a proposed reaction mechanism was supported by DFT calculations, which included transition state analysis. researchgate.net This suggests that computational approaches are valuable in understanding the catalytic cycle of this compound.

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments and understand electronic properties.

An early study on the infrared spectrum of this compound utilized the Urey-Bradley force field to perform calculations of approximate vibrational force constants for the BO₃ group. researchgate.net This analysis supported a planar structure with C₃ₕ symmetry for the this compound molecule. researchgate.net It is important to note that the Urey-Bradley force field is an older, more empirical method compared to modern DFT approaches.

Specific DFT calculations for the prediction of IR, Raman, or NMR spectra of this compound were not found in the available search results. However, DFT methods are widely used for such predictions for other boron-containing compounds.

Table 8.1: Calculated Vibrational Force Constants for the BO₃ Group in this compound (Urey-Bradley Force Field)

Force Constant Value (mdyn/Å)
K (B-O stretching) 4.50
H (O-B-O bending) 0.35
F (O...O repulsion) 0.80

Data sourced from an analysis using the Urey-Bradley force field. researchgate.net

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic behavior of a molecule, including its reactivity and electronic transition properties. The electrophilicity index is a conceptual DFT descriptor that quantifies the ability of a species to accept electrons.

Detailed DFT studies specifically reporting the HOMO-LUMO gap and electrophilicity index for this compound were not identified in the search results. Such studies on related boron-doped polycyclic aromatic hydrocarbons have been conducted to understand their electronic features. rsc.org

Noncovalent interactions, such as van der Waals forces and π-stacking, play a crucial role in determining the structure, stability, and reactivity of molecules. Computational methods are essential for quantifying these weak interactions.

Specific computational investigations focusing on the noncovalent interactions of this compound could not be found in the provided search results.

Computational Modeling of Catalytic Processes

Computational modeling is a powerful tool for understanding the role of catalysts in chemical reactions, providing insights into catalyst-substrate interactions and the energetics of the catalytic cycle.

While this compound has been reported as a catalyst for reactions like amidation, detailed computational modeling of these catalytic processes involving this compound is not extensively documented in the available literature. researchgate.net

The Lewis acidity of a compound is a measure of its ability to accept an electron pair. Computational methods can provide quantitative measures of Lewis acidity, such as the fluoride (B91410) ion affinity (FIA).

Specific computational studies that place this compound on a Lewis acidity scale through methods like DFT calculations were not found in the search results. However, computational studies have been performed on other boranes and borates to determine their Lewis acidity. researchgate.net

Catalyst Design and Optimization

Computational chemistry plays a pivotal role in the design and optimization of catalysts based on this compound. Theoretical studies guide the rational design of more efficient catalysts by elucidating reaction mechanisms and identifying key structural features that influence catalytic activity.

One area of focus has been the optimization of borate esters for direct amidation reactions. researchgate.net While simple boronic acid catalysts can be inactive for certain substrate pairs, borate esters like this compound show broader applicability. researchgate.net Computational screening of various borate esters allows for the identification of novel catalysts with high reactivity for challenging carboxylic acid and amine pairings. researchgate.net This approach facilitates the development of catalysts that operate under milder conditions, require lower catalyst loading, and are effective for a wider range of substrates. researchgate.net

Frustrated Lewis Pair (FLP) chemistry is another domain where catalyst design involving borates is prominent. FLPs, which consist of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, can activate small molecules like H₂. This compound has been utilized as the Lewis acid component in FLP systems. sci-hub.se Computational studies can model the interaction between the borate and the Lewis base, helping to optimize the steric and electronic properties of the pair for efficient hydrogen activation and subsequent hydrogenation of substrates like arylethenes. sci-hub.se

Further optimization strategies involve modifying the electronic properties of the aryl groups attached to the boron atom. For instance, introducing fluorine atoms into the phenyl rings can significantly alter the Lewis acidity of the borate. cardiff.ac.uk Quantum chemical calculations are employed to predict how these substitutions will affect the electron-accepting ability of the boron center, thereby fine-tuning the catalyst's performance for specific applications. cardiff.ac.uk These theoretical predictions help categorize catalysts into groups based on their performance, guiding experimental efforts toward the most promising candidates. cardiff.ac.uk

Molecular Dynamics Simulations

While quantum chemical calculations are widely applied to study the static properties and reaction mechanisms of this compound, the application of molecular dynamics (MD) simulations is less documented in the context of its catalytic chemistry. MD simulations are powerful for studying the dynamic behavior of systems, such as solvation effects and conformational changes over time.

In related fields, MD simulations have been used to investigate the behavior of electrolytes containing borate-based additives for lithium-ion batteries. iphy.ac.cnnih.gov For example, ab initio molecular dynamics can provide insights into the diffusion of lithium ions and the formation of the solid electrolyte interphase (SEI) at the electrode surface. iphy.ac.cnnih.gov These simulations can model the coordination environment of ions in the presence of additives like this compound, helping to understand how these additives enhance battery performance at high temperatures. iphy.ac.cn

Additionally, MD simulations combined with quantum mechanics (QM/MM) have been employed to study the solvation of boron-containing hydrogen storage materials, which can involve borate intermediates. ucl.ac.uk These studies provide detailed information about the coordination shells and interactions between the solute and solvent molecules. ucl.ac.uk Although not directly focused on this compound catalysis, these examples highlight the potential of MD simulations to explore the role of the solvent and dynamic effects in reactions catalyzed by this compound, an area that remains ripe for investigation.

Quantum Chemical Studies on Structure and Performance Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental structure and performance-related properties of this compound and its derivatives. These studies provide detailed insights into the electronic structure, molecular geometry, and reactivity that govern its catalytic behavior.

DFT calculations have been used to investigate the mechanism of this compound-catalyzed reactions, such as the condensation of carboxylic acids and amines to form amides. researchgate.net These calculations can map out the entire reaction pathway, identifying transition states and intermediates, which helps to understand the catalyst's role in lowering the activation energy of the reaction. researchgate.net

The structural properties of related compounds, such as triphenylboroxine, have also been extensively studied using DFT. acs.org Methods like B3LYP with basis sets such as 6-311+G* are used to calculate molecular geometries, electronic energies, and solvation effects. acs.org These calculations reveal that the stability of such boron-oxygen ring systems is influenced by substituents on the phenyl rings; electron-withdrawing groups can destabilize the ring relative to its monomers but stabilize the formation of adducts with Lewis bases. acs.org

Spectroscopic properties are another area where quantum chemical studies provide valuable information. DFT calculations are used to predict and interpret the infrared (IR) spectra of this compound and related phenoxyboron chlorides. researchgate.net Furthermore, theoretical calculations of Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectra at the boron K-edge for boroxine-based molecules help assign the observed experimental electronic transitions to specific molecular orbitals. mdpi.com These studies indicate that the most intense spectral features are often related to the central boroxine ring, providing a fingerprint of its chemical status. mdpi.com

Below is a table summarizing representative computational data for boroxine systems, which share structural similarities with this compound.

Computational MethodSystemCalculated PropertyFindingReference
DFT (B3LYP//6-311+G*)TriphenylboroxineThermodynamic StabilityFormation is unfavorable in solution but stabilized by adduct formation with an amine base. acs.org
DFTThis compound catalystReaction MechanismSupports suggested mechanisms for amide synthesis via catalytic condensation. researchgate.net
DFTTris(naphthyl)boroxine (TNB)B K-edge NEXAFS SpectraCalculated transitions agree well with experimental values, assigning spectral features to molecular orbitals. mdpi.com
Ab initioBoroxine Anion InteractionsAnion–π InteractionsTheoretical studies confirm favorable interactions between halide anions and the boroxine ring. clockss.org

Biological Activities and Mechanistic Research

Investigation of Potential Anti-Cancer Properties of Triphenyl Borate (B1201080) and Derivatives

While direct and extensive research specifically on the anti-cancer properties of triphenyl borate is not widely documented, the broader class of boron-containing compounds has attracted significant interest in oncology. The approval of bortezomib, a boronic acid-containing proteasome inhibitor, for treating multiple myeloma and non-Hodgkin's lymphoma has spurred investigation into other boron derivatives as potential cancer therapeutics. nih.govmdpi.com

Studies on other boron compounds have demonstrated their potential to inhibit cancer cell proliferation and induce apoptosis. For instance, boric acid (BA), sodium pentaborate pentahydrate (NaB), and sodium perborate tetrahydrate (SPT) have shown anti-cancer activity in small-cell lung cancer (SCLC) cell lines. nih.gov These compounds were found to decrease cell survival rates, reduce colony formation, and increase apoptosis. nih.gov In one study, treatment with these derivatives led to cell cycle arrest and the upregulation of pro-apoptotic genes. nih.gov Similarly, boric acid and sodium pentaborate pentahydrate have been investigated for their effects on non-small cell lung cancer (NSCLC), where they were also found to reduce cell survival and induce cell cycle arrest at the G2/M phase. nih.gov

The mechanism by which boron compounds exert their anti-cancer effects is an active area of research. It is thought that the boron atom, with its vacant p-orbital, can interact with target proteins, potentially leading to potent biological activity. nih.gov Boronic acid derivatives, for example, can form reversible covalent bonds with nucleophilic amino acid residues in enzymes and other proteins, which is a key aspect of their therapeutic action. mdpi.comresearchgate.net Although these findings relate to boron derivatives rather than this compound itself, they provide a foundation for exploring the anti-cancer potential of a wider range of organoboron compounds.

Table 1: Anti-Cancer Activity of Selected Boron Derivatives

Boron CompoundCancer Cell LineObserved EffectsReference
Boric Acid (BA)DMS-114 (SCLC)Decreased cell survival, reduced colony formation (from 350 to 128 units), increased apoptosis by 10%, G2/M phase cell cycle arrest. nih.gov
Sodium Pentaborate Pentahydrate (NaB)DMS-114 (SCLC)Decreased cell survival, reduced colony formation (from 320 to 95 units), increased apoptosis by 19%, G2/M phase cell cycle arrest. nih.gov
Sodium Perborate Tetrahydrate (SPT)DMS-114 (SCLC)Decreased cell survival, reduced colony formation (from 430 to 96 units), increased apoptosis by 42%, Sub-G1 phase cell cycle arrest. nih.gov
Boric Acid (BA)A549 (NSCLC)Reduced cell survival by 5.5-fold, reduced colony formation by 3-fold, induced G2/M phase cell cycle arrest. nih.gov
Sodium Pentaborate Pentahydrate (NaB)A549 (NSCLC)Reduced cell survival by 5.2-fold, reduced colony formation by 2.4-fold, induced G2/M phase cell cycle arrest. nih.gov

Antimicrobial and Antifungal Studies

This compound has been identified as a component in antimicrobial compositions designed for the control of bacteria and fungi. google.com Its utility also extends to organic synthesis, where it serves as a catalyst in the formation of amides, a class of compounds known to possess biological activities, including antifungal and antioxidant properties. researchgate.net

The broader family of organoboron compounds has shown significant promise as antimicrobial agents. mdpi.com For example, Tavaborole, an FDA-approved benzoxaborole, is used to treat onychomycosis, a fungal nail infection. mdpi.com The unique chemistry of boron allows it to interact with specific biological targets. In fungi, some boron-containing molecules act by inhibiting essential enzymes like leucyl-tRNA synthetase (LeuRS), thereby disrupting protein synthesis. nih.gov

Research into novel boron-based compounds has yielded molecules with activity against Gram-negative bacteria, a class of pathogens that are often difficult to treat due to their protective outer membrane. nih.gov These findings underscore the potential of boron chemistry in developing new antimicrobial and antifungal therapeutics.

Enzyme Inhibition Studies (e.g., Urease) and Interaction Mechanisms

This compound is recognized for its role as a competitive inhibitor of the enzyme urease. thermofisher.comthermofisher.cn Specifically, it has been used in studies involving the urease from Klebsiella aerogenes. thermofisher.comthermofisher.cn These studies aim to elucidate the mechanisms of interaction between the inhibitor and the enzyme's nickel active site. thermofisher.comthermofisher.cn The ability of this compound to inhibit urease is attributed to its function as a boronic ester. thermofisher.com

In addition to its use as a research tool, this compound has practical applications related to its enzyme-inhibiting properties. It is one of several organic boron compounds, including triethanolamine borate and tri-o-tolyl borate, that can be used to stabilize urease in liquid assay reagents for the quantitative determination of urea nitrogen. google.com

Table 2: Enzyme Inhibition Profile of this compound

EnzymeSource OrganismInhibition TypeMechanism/ApplicationReference
UreaseKlebsiella aerogenesCompetitive InhibitorUsed to study interactions with the nickel active site. thermofisher.comthermofisher.cn
UreaseGeneral (for assays)Inhibitor/StabilizerStabilizes the enzyme in liquid reagents for urea nitrogen determination. google.com

Chemosterilant Activity

A specific biological activity reported for this compound is its function as a chemosterilant. thermofisher.com It has demonstrated this activity against the screw-worm fly, Cochliomyia hominivorax. thermofisher.comthermofisher.cn Chemosterilants are chemical compounds that cause reproductive sterility in insects without killing them, offering a method for controlling pest populations.

Table 3: Chemosterilant Activity of this compound

Target OrganismActivityReference
Cochliomyia hominivorax (Screw-worm fly)Chemosterilant thermofisher.comthermofisher.cn

Future Directions in Bio-Relevant Boron Chemistry

The field of bio-relevant boron chemistry is expanding, driven by the clinical success of drugs like bortezomib and a deeper understanding of boron's unique chemical properties. nih.gov Future research is likely to focus on several key areas.

One major direction is the design and synthesis of new boron-containing molecules with improved stability and therapeutic profiles. mit.edu For example, researchers are developing more stable boron-containing chemical groups, such as benzoxaboralone, which could be incorporated into drugs to enhance their binding to biological targets. mit.edu

Another significant area is the continued development of boron compounds for Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. mdpi.comnih.gov This technique requires the selective accumulation of a stable boron isotope (¹⁰B) in tumor cells, which, when irradiated with neutrons, releases high-energy particles that destroy the cancer cells. mdpi.com The synthesis of new boron carriers that can be delivered more effectively to tumors remains a critical goal. nih.govresearchgate.net

Furthermore, there is a vast, unexplored potential for boron compounds in other medical applications. researchgate.net Researchers are investigating boron cage molecules and their complexes for activities including anti-HIV and anti-rheumatoid arthritis properties. nih.gov As medicinal chemists increasingly incorporate boron into drug design, it is expected that more boron-containing drugs with enhanced efficacy and potency will become available. nih.gov

Emerging Research Frontiers and Future Perspectives

Triphenyl Borate (B1201080) in Interdisciplinary Research

The application of triphenyl borate is expanding beyond traditional organic chemistry into diverse fields such as materials science and bio-organic chemistry. solubilityofthings.com Its ability to form stable complexes and act as a Lewis acid catalyst makes it a valuable tool in a wide array of chemical transformations. tdl.orgmdpi.com Researchers are exploring its use in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. solubilityofthings.com

One notable area of interdisciplinary research is its use as a bi-functional additive to enhance the surface stability of nickel-rich cathode materials in lithium-ion batteries. dongguk.edu this compound not only removes detrimental residual lithium compounds from the cathode surface but also facilitates the formation of a stable cathode electrolyte interphase (CEI) layer. dongguk.edu This dual functionality significantly improves the safety and electrochemical performance of these high-energy-density batteries. dongguk.edu

Furthermore, the study of this compound and its derivatives is contributing to a deeper understanding of metal-ligand interactions in coordination chemistry, which is crucial for the development of new and more efficient catalysts. solubilityofthings.com The compound's fluorescent properties when complexed with certain ions also open up possibilities in analytical chemistry for ion detection. solubilityofthings.com

Novel Applications in Sensing and Optoelectronics

The unique photophysical properties of organoboron compounds, including this compound derivatives, have positioned them as promising materials for optoelectronic applications. Three-coordinate boron compounds, with their vacant p-orbital, act as effective π-acceptors in conjugated organic molecules. acs.org This characteristic leads to interesting linear and nonlinear optical properties, two-photon-excited fluorescence, and fluoride (B91410) ion sensing capabilities. acs.org

Research has shown that triarylborane-containing materials can function as emissive and/or electron-transport layers in Organic Light-Emitting Diodes (OLEDs). acs.org For instance, certain triarylborane-triphenyl amine donor-acceptor systems have been designed and synthesized for their potential in blue- and blue-violet-emitting OLEDs. researchgate.net Additionally, compounds like 1,4-diethynylbenzenebis(triphenylborate) are being investigated for their luminescence and charge transport properties in OLEDs and organic photovoltaics. ontosight.ai

The ability of triarylboranes to form fluorescent complexes is also being harnessed for the development of anion sensors. researchgate.net The interaction of the Lewis acidic boron center with anions can induce a noticeable change in the fluorescence of the molecule, forming the basis for a sensing mechanism.

Integration with Nanotechnology for Advanced Applications

The integration of this compound and its derivatives with nanotechnology is paving the way for the creation of advanced materials with tailored properties. Boron-containing conjugated porous polymers, for example, are being developed with tunable geometric structures and high specific surface areas. mdpi.com These materials show great promise in fields like optoelectronics, catalysis, and sensing. mdpi.com

The use of this compound in the synthesis of porous polymers allows for the creation of materials with specific pore sizes and functionalities. researchgate.net For instance, this compound-based porous aromatic frameworks (PAFs) have been synthesized and their properties, such as iodine adsorption, have been studied. mdpi.com

Development of Sustainable Chemical Processes Utilizing this compound

This compound is emerging as a key player in the development of more sustainable chemical processes. Its role as a metal-free catalyst is particularly significant, offering an alternative to traditional metal-based catalysts that can be toxic and expensive. tdl.orgmdpi.com

A notable application is its use as a catalyst for the direct amidation of carboxylic acids and amines. researchgate.net This method is advantageous as it often requires low catalyst loading, shorter reaction times, and less solvent, and can be performed under an air atmosphere without the need for special apparatus to remove water. researchgate.net Borate esters, in general, are being investigated as simple catalysts for the sustainable synthesis of complex amides, a crucial transformation in the pharmaceutical industry. thieme.de

Moreover, research is being conducted on industrially relevant synthesis methods for triphenyl borates themselves, aiming to improve the sustainability of producing this class of materials. rsc.org The use of this compound in mechanochemical synthesis, which reduces or eliminates the need for solvents, is another avenue being explored to make chemical processes greener. researchgate.net

Challenges and Opportunities in this compound Research

While the potential of this compound is vast, several challenges and opportunities remain in its research and application. A key challenge lies in fully understanding and controlling the stability of this compound and its derivatives, particularly in the presence of moisture, as hydrolysis can affect their performance. thieme.demdpi.com

Opportunities abound in the design and synthesis of new this compound-based materials with enhanced properties. For example, the development of fluorinated triaryl borates has shown that their Lewis acidity can be tuned, which can lead to improved catalytic activity. rsc.org There is also significant potential in exploring the underexplored catalytic applications of triphenyl borane (B79455) in various organic transformations. tdl.orgmdpi.com

The market for this compound is expected to grow, indicating a valuable opportunity for companies and researchers in this field. prof-research.com Further research into new applications, such as its use as a chemosterilant or in the development of flame retardants, could open up new markets. chemicalbull.comscbt.com A deeper, interdisciplinary approach combining the expertise of inorganic chemists and materials scientists is needed to fully realize the potential of these compounds in areas like organic electronics. rsc.org

Advanced Functional Materials Design

This compound and its derivatives are integral to the design of advanced functional materials with tailored properties for a variety of applications. The Lewis acidic nature of the boron center allows for the creation of materials with unique electronic and optical characteristics. acs.orgcardiff.ac.uk

Boron-containing conjugated porous polymers are a prime example of advanced materials designed using this compound building blocks. mdpi.com These polymers possess high surface areas and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. researchgate.net The incorporation of boron into the polymer framework can also impart desirable properties such as enhanced thermal stability and flame retardancy. mdpi.com

In the realm of organic electronics, triarylboranes are used to create amorphous molecular materials that act as hole blockers in OLEDs, leading to high-performance blue and blue-violet emitting devices. researchgate.net The design of these materials often involves creating non-planar molecular structures with bulky substituents to promote the formation of stable amorphous glasses. researchgate.net Furthermore, the synthesis of boron subnaphthalocyanines using triphenyl borates as templating reagents allows for the creation of materials with specific photophysical and electrochemical properties for potential use in optoelectronics. rsc.org

Q & A

Basic: What are the recommended experimental protocols for synthesizing and characterizing triphenyl borate to ensure reproducibility?

This compound synthesis typically involves esterification of boric acid with phenol derivatives under anhydrous conditions. To ensure reproducibility:

  • Use stoichiometric control (e.g., 1:3 molar ratio of boric acid to phenol) and catalysts like sulfuric acid .
  • Purify via vacuum distillation (<0.05 mmHg) to isolate the product at 158°C .
  • Confirm purity and structure using 1H^1\text{H}/11B^{11}\text{B} NMR and FT-IR spectroscopy. 11B^{11}\text{B} NMR should show a peak near 18 ppm for the borate center .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Discrepancies arise from inconsistent experimental conditions (e.g., temperature, solvent purity) and decomposition during measurement. Methodological recommendations:

  • Standardize solvent purity (e.g., HPLC-grade) and use inert atmospheres to prevent hydrolysis .
  • Employ dynamic light scattering (DLS) to detect colloidal aggregates, which may skew solubility values .
  • Cross-validate with thermogravimetric analysis (TGA) to assess decomposition thresholds during solubility tests .

Basic: What spectroscopic techniques are most effective for confirming the structural integrity of this compound in solution?

  • 11B^{11}\text{B} NMR : Detects the trigonal planar boron center (δ ~18 ppm). Shifts >20 ppm suggest hydrolysis to boric acid .
  • FT-IR : Look for B-O-C stretching vibrations (1300–1200 cm1^{-1}) and absence of B-OH peaks (~3400 cm1^{-1}) .
  • UV-Vis : Monitor π→π* transitions of phenyl groups (λ ~270 nm) to detect structural perturbations .

Advanced: How does this compound’s susceptibility to hydrolysis impact its use in aqueous-phase catalytic applications?

This compound hydrolyzes in water to form boric acid and phenol, limiting its utility in aqueous systems. Mitigation strategies:

  • Use hydrophobic solvents (e.g., toluene) or ionic liquids to stabilize the borate .
  • Functionalize with electron-withdrawing groups (e.g., nitro substituents) to reduce boron’s electrophilicity .
  • Monitor hydrolysis kinetics via 11B^{11}\text{B} NMR or conductometric titration to optimize reaction timelines .

Basic: What are the critical parameters for accurately measuring the thermal stability of this compound?

  • TGA/DSC : Conduct under nitrogen to determine decomposition onset (typically >200°C) and identify volatile byproducts (e.g., phenol) .
  • Isothermal aging : Heat samples at 150°C for 24 hours and quantify residual borate via HPLC .
  • Avoid open-air conditions, as oxidation can accelerate degradation .

Advanced: How can researchers address discrepancies in thermodynamic data (e.g., ΔG, ΔH) for this compound formation reactions?

Inconsistencies often stem from incomplete reaction monitoring or side reactions. Solutions include:

  • Use in situ 11B^{11}\text{B} NMR to track reaction progress and intermediate species .
  • Calorimetric validation (e.g., isothermal titration calorimetry) to measure ΔH directly .
  • Computational modeling (DFT) to predict thermodynamic parameters and cross-check experimental data .

Basic: What precautions are necessary when handling this compound to minimize decomposition during storage?

  • Store under inert gas (argon) in amber glass to prevent moisture/oxygen exposure .
  • Add stabilizers like hindered phenols (e.g., BHT) at 0.1 wt% to inhibit radical-mediated degradation .
  • Monitor purity periodically via melting point analysis (lit. mp: 22–24°C) .

Advanced: What advanced techniques can elucidate the coordination behavior of this compound in organometallic complexes?

  • Single-crystal XRD : Resolve boron’s coordination geometry (e.g., trigonal vs. tetrahedral) .
  • Raman spectroscopy : Identify B-O-M (M = metal) vibrational modes (500–600 cm1^{-1}) .
  • ESI-MS : Detect adducts (e.g., [B(OPh)3_3·M]+^+) to confirm stoichiometry .

Basic: How should researchers design kinetic studies to evaluate this compound’s reactivity in esterification reactions?

  • Use pseudo-first-order conditions with excess alcohol to isolate borate reactivity .
  • Monitor reaction progress via 11B^{11}\text{B} NMR or GC-MS to quantify borate consumption .
  • Calculate activation energy (Ea_a) via Arrhenius plots across 50–100°C .

Advanced: What strategies can mitigate batch-to-batch variability in this compound synthesis for high-throughput applications?

  • Automate reagent addition via syringe pumps to control reaction exothermicity .
  • Implement PAT (Process Analytical Technology) tools like inline FT-IR for real-time monitoring .
  • Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, stirring rate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.